molecular formula C23H25N5O7S B2521436 Ethyl 4-((4-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 501352-15-4

Ethyl 4-((4-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2521436
CAS No.: 501352-15-4
M. Wt: 515.54
InChI Key: BXFREMBFWSOCTD-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxylate core linked via a sulfonyl group to a phenyl ring substituted with a carbamoyl moiety. The carbamoyl group is further connected to a 1,3,4-oxadiazole ring bearing a 2-methoxyphenyl substituent. Key structural attributes include:

  • Piperazine-carboxylate backbone: Enhances solubility and modulates pharmacokinetics.
  • Sulfonyl-phenyl bridge: Contributes to rigidity and influences electronic properties.
  • Oxadiazole-carbamoyl motif: A pharmacophoric element linked to bioactivity, particularly in antimicrobial and CNS-targeting agents .
  • 2-Methoxyphenyl group: Electron-donating substituent that may enhance π-π interactions or receptor binding .

Properties

IUPAC Name

ethyl 4-[4-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S/c1-3-34-23(30)27-12-14-28(15-13-27)36(31,32)17-10-8-16(9-11-17)20(29)24-22-26-25-21(35-22)18-6-4-5-7-19(18)33-2/h4-11H,3,12-15H2,1-2H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFREMBFWSOCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Hydrazone : The initial step involves the reaction of 2-methoxybenzohydrazide with an appropriate aldehyde or ketone.
  • Cyclization : The hydrazone undergoes cyclization to form the oxadiazole ring using oxidizing agents like cerium ammonium nitrate (CAN) or Dess–Martin reagent (DMP).
  • Esterification : Finally, the oxadiazole intermediate is esterified with ethyl chloroformate to yield the final product.

Antimicrobial and Antifungal Properties

This compound has shown promising antimicrobial and antifungal activities. Studies indicate that compounds containing oxadiazole rings often exhibit significant inhibition against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Ethyl 4...C. albicans20

Anticancer Activity

Research has demonstrated that the compound possesses anticancer properties, particularly against various cancer cell lines. The mechanism of action involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value of approximately 10 µM for MCF-7 cells, suggesting potent activity.

The biological activity of Ethyl 4... is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or protein function.
  • Anticancer Mechanism : It induces apoptosis in cancer cells by targeting critical signaling pathways involved in cell survival.

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly impact its potency and selectivity.

Table 2: Structure Activity Relationship Insights

ModificationEffect on Activity
Methoxy Group at Position 2Increases solubility and bioavailability
Sulfonamide LinkageEnhances binding affinity to target proteins

Scientific Research Applications

Structural Features

The compound features a piperazine ring, an oxadiazole moiety, and a sulfonamide group, which are known for their diverse biological activities. The presence of these functional groups contributes to its potential as a therapeutic agent.

Anticancer Activity

Research has indicated that compounds similar to Ethyl 4-((4-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant anticancer properties. A study by Yasuda et al. demonstrated that derivatives of piperazine showed potent activity against various tumor cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest, which are crucial for inhibiting cancer cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study conducted on related oxadiazole derivatives revealed promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

This compound may also exhibit neuroprotective properties. In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins. These findings highlight the potential for therapeutic applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study published in the journal "Molecules," researchers synthesized several piperazine derivatives and evaluated their anticancer activity against various cell lines. One derivative demonstrated significant cytotoxicity with an IC50 value of 4.36 µM against HCT116 colon cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

A research article explored the neuroprotective potential of oxadiazole derivatives in animal models of Alzheimer's disease. The results showed that these compounds significantly reduced markers of neurodegeneration, suggesting their potential for therapeutic applications in treating neurodegenerative disorders.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid derivative. This reaction is critical for enhancing water solubility or enabling further derivatization.

ConditionReagentsProductYield (%)Source
Acidic hydrolysisHCl (6M), reflux, 6 hr4-((4-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylic acid78
Basic hydrolysisNaOH (2M), 60°C, 4 hrSodium salt of the carboxylic acid85

Mechanistic Note : Base-mediated hydrolysis follows nucleophilic acyl substitution, while acid hydrolysis proceeds via protonation of the ester carbonyl .

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation, acylation, or sulfonylation reactions, enabling structural diversification.

Reaction TypeReagentsProduct ModificationApplicationsSource
AlkylationEthyl bromoacetate, K₂CO₃N-alkylation at the piperazine nitrogenEnhanced receptor binding
AcylationAcetic anhydride, DMAPAcetylated piperazine derivativeImproved metabolic stability

Example : Reaction with ethyl bromoacetate under basic conditions yields a bis-alkylated product, confirmed via 1H^1H-NMR (δ 4.12 ppm, quartet, -OCH₂CH₃) .

Reactivity of the 1,3,4-Oxadiazole Ring

The oxadiazole ring exhibits electrophilic substitution and ring-opening behavior:

Electrophilic Aromatic Substitution

The 2-methoxyphenyl substituent directs electrophiles to the para position relative to the methoxy group.

ElectrophileConditionsProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hrNitro group at C4 of the phenyl ring62
BrominationBr₂/FeBr₃, CH₂Cl₂, RTBromine at C4 of the phenyl ring58

Ring-Opening Reactions

Under strong acidic or reducing conditions, the oxadiazole ring cleaves to form intermediates for further synthesis:

ConditionReagentsProductNotesSource
Acidic cleavageH₂SO₄ (conc.), refluxThiosemicarbazide intermediateRequires anhydrous conditions
ReductionLiAlH₄, THF, 0°CAmine derivative via N–O bond cleavageLimited scalability

Sulfonyl Group Reactivity

The sulfonyl linker participates in nucleophilic displacement reactions, particularly with amines or thiols:

NucleophileConditionsProductYield (%)Source
BenzylamineDMF, K₂CO₃, 80°C, 12 hrSulfonamide-linked benzylamine derivative71
ThiophenolEtOH, reflux, 6 hrThioether product65

Key Insight : The sulfonyl group’s electron-withdrawing nature activates the adjacent benzene ring for nucleophilic attack .

Carbamoyl Group Transformations

The carbamoyl (–NH–C=O) moiety undergoes hydrolysis or cond

Comparison with Similar Compounds

Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]Acetyl]Piperazine-1-Carboxylate ()

Structural Differences :

  • Oxadiazole substituent : 3,4-Dimethylphenyl vs. 2-methoxyphenyl.
  • Linker : Sulfanyl acetyl vs. carbamoyl sulfonyl.

Impact on Properties :

  • Molecular Weight : 404.5 g/mol (vs. target compound ~460–480 g/mol), suggesting reduced steric bulk.
  • Lipophilicity : XLogP3 = 2.6 (moderate lipophilicity) due to methyl groups. The target’s methoxy group may lower logP slightly.
  • Bioactivity : Sulfanyl linkers are associated with altered metabolic stability compared to carbamoyl sulfonyl groups .

Ethyl 4-((4-((3-Cyanothiophen-2-yl)Carbamoyl)Phenyl)Sulfonyl)Piperazine-1-Carboxylate ()

Structural Differences :

  • Heterocycle: Thiophene with cyano group vs. oxadiazole.
  • Substituent: Cyanothiophene vs. 2-methoxyphenyl.

Functional Implications :

  • Electronic Effects: The electron-withdrawing cyano group on thiophene may reduce π-π stacking but enhance hydrogen bonding.
  • Target Selectivity : Thiophene-based analogs are common in kinase inhibitors, suggesting divergent therapeutic applications compared to oxadiazole derivatives .

p-MPPI and p-MPPF ()

Structural Differences :

  • Core : Piperazine linked to benzamido-ethyl groups vs. sulfonyl-phenyl-carbamoyl-oxadiazole.
  • Substituents : Iodo (p-MPPI) and fluoro (p-MPPF) groups on the benzamide.

Bioactivity Comparison :

  • Mechanism : Both act as 5-HT1A receptor antagonists, while the target compound’s oxadiazole-carbamoyl motif may target enzymes (e.g., acetylcholinesterase) or microbial proteins.
  • Potency : p-MPPF has an ID50 of 3 mg/kg against 8-OH-DPAT-induced hypothermia, indicating high CNS penetration. The target compound’s sulfonyl group may limit blood-brain barrier transit .

Quantitative Structure-Activity Relationship (QSAR) and Computational Insights

  • Tanimoto Similarity : Analogs with scores >0.8 (e.g., ) share core piperazine-carboxylate and aromatic systems but differ in substituent effects .
  • Activity Cliffs: Substituting 2-methoxyphenyl with electron-withdrawing groups (e.g., cyano) could create activity cliffs, drastically altering potency .
  • Docking Studies : The oxadiazole ring in the target compound may engage in hydrogen bonding with active-site residues, while sulfonyl groups stabilize electrostatic interactions .

Physicochemical and Pharmacokinetic Profiling

Property Target Compound
Molecular Weight (g/mol) ~470 (estimated) 404.5 ~420 (estimated)
XLogP3 ~3.0 (predicted) 2.6 ~2.8 (predicted)
Hydrogen Bond Acceptors 7–8 7 8
Topological Polar Surface Area ~114 Ų 114 Ų ~120 Ų
Bioactivity Antimicrobial/CNS targets Anthelmintic (analogous) Kinase inhibition

Key Observations :

  • The target’s higher molecular weight and polar surface area may reduce oral bioavailability compared to .
  • Methoxy and sulfonyl groups balance lipophilicity and solubility, critical for drug-likeness .

Q & A

Q. Why do solubility predictions (LogP) conflict with experimental data?

  • Methodological Answer :
  • Limitation of LogP : LogP underestimates hydrogen-bonding capacity of the sulfonyl and carbamoyl groups. Use Abraham solvation parameters (e.g., A = 2.1, B = 4.5) for accurate predictions .
  • Experimental Validation : Measure partition coefficients (octanol/water) via shake-flask method at pH 7.4 .

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